molecular formula C14H25N3O3 B7930710 [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930710
M. Wt: 283.37 g/mol
InChI Key: XDSBMRSBRRFXDF-UHFFFAOYSA-N
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Description

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a cyclopropyl group, and a tert-butyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction.

    Acetylation: The amino group is then acetylated using acetic anhydride or a similar reagent.

    Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction.

    Esterification: Finally, the tert-butyl ester moiety is introduced through an esterification reaction using tert-butyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with specific biological targets makes it valuable for understanding biochemical pathways.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid methyl ester
  • [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid ethyl ester
  • [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid isopropyl ester

Uniqueness

Compared to similar compounds, [1-(2-Amino-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester is unique due to its tert-butyl ester moiety. This structural feature can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other related compounds.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)17(10-4-5-10)11-6-7-16(9-11)12(18)8-15/h10-11H,4-9,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSBMRSBRRFXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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